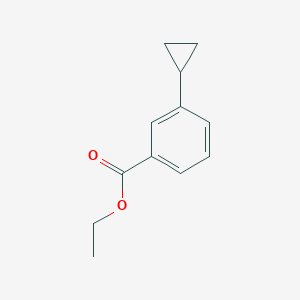
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes an acetyl group, an amino group, and a hydroxyphenyl group. It has applications in pharmaceuticals, particularly in the synthesis of analgesic and antipyretic drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide can be achieved through several methods. One common approach involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, leading to the formation of the desired compound with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves multistep procedures. These methods may use raw materials such as phenol, 4-nitrophenol, or nitrobenzene. The processes are designed to optimize yield and minimize environmental impact, although challenges related to sustainability and efficiency remain .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the functional groups attached to it.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for carbonylation, hydrogen for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive carbonylation of nitrobenzene can yield N-(4-hydroxyphenyl)acetamide with high selectivity .
Wissenschaftliche Forschungsanwendungen
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: It is a key intermediate in the production of analgesic and antipyretic drugs, such as paracetamol.
Industry: The compound is used in the manufacture of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. In the case of its use as an analgesic, the compound inhibits the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX). This inhibition reduces inflammation and pain. The compound’s structure allows it to interact with various biological pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paracetamol (N-(4-hydroxyphenyl)acetamide): A widely used analgesic and antipyretic drug.
Phenacetin (N-(4-ethoxyphenyl)acetamide): An analgesic and antipyretic drug, now less commonly used due to safety concerns.
Acetanilide (N-phenylacetamide): An older analgesic and antipyretic drug, also less commonly used today.
Uniqueness
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
N-(4-acetyl-2-amino-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-5(13)7-3-8(11)9(4-10(7)15)12-6(2)14/h3-4,15H,11H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
NORGNVLDDWZCFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1O)NC(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one](/img/structure/B13090572.png)


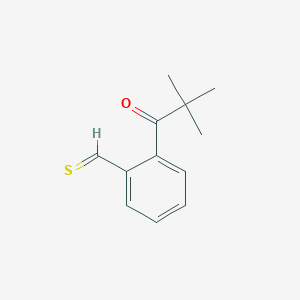

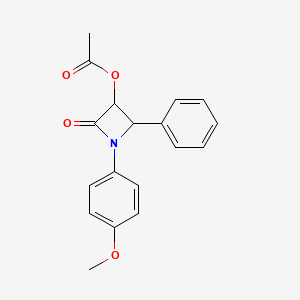
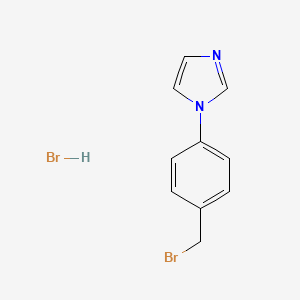
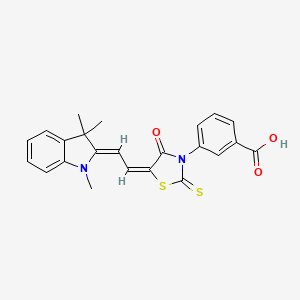



![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)
